1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-

Descripción general

Descripción

Molecular Structure Analysis

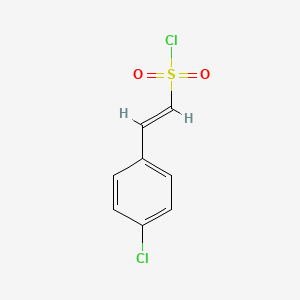

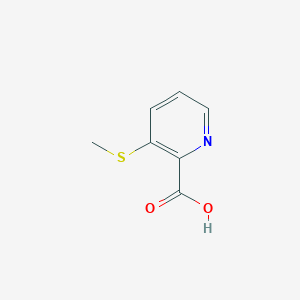

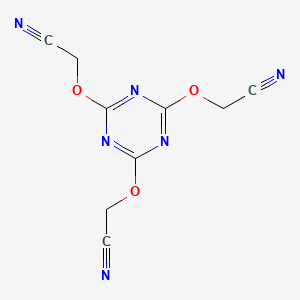

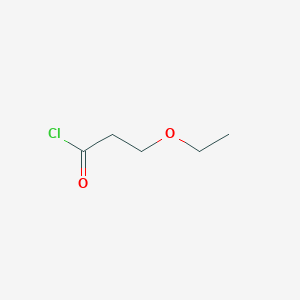

The molecular formula of 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- is C~9~H~6~N~6~O~3~ , with an average mass of 246.182 Da and a monoisotopic mass of 246.050140 Da . The compound’s structure consists of a central triazine ring with three cyanomethoxy groups attached at different positions.

Aplicaciones Científicas De Investigación

Antitumor Activity

1,3,5-Triazine derivatives, specifically analogues with cyanomethyl substituents, have demonstrated significant cytotoxicity against various tumor cell lines. The cyanomethyl analogue of trimelamol, a triazine derivative, showed the most favorable cytotoxic profile, highlighting its potential in tumor inhibition (Jarman et al., 1993).

Magnetic Behavior of Dendrimeric Complexes

Studies on dendrimeric melamine cored complexes, including 1,3,5-triazine derivatives, have shown their application in understanding magnetic behaviors. These complexes, featuring Fe(III) and Cr(III) capped with salen/saloph, offer insights into the magnetic properties of such materials (Uysal & Koç, 2010).

Applications in Medicinal Chemistry and Catalysis

1,3,5-Triazines are versatile in medicinal chemistry, serving as chelating agents, liquid crystals, metal complexes, and hydrogenation catalysts. Their ease of manipulation and low cost make them ideal for combinatorial library scaffolds (Giacomelli & Porcheddu, 2008).

Uses in Synthetic Organic Chemistry

Triazines, including 1,3,5-triazines, have found various applications in organic synthesis. They act as chlorinating and oxidizing agents, contributing significantly to the development of new synthetic methods (Cunha et al., 2006).

Star-Shaped Compounds for Charge Transfer Studies

The 1,3,5-triazine derivatives, particularly those with styryl or oligo(phenylenevinylene) chains, are used in studying intramolecular charge transfer. These star-shaped compounds show potential in understanding electron donor and acceptor behaviors in molecular systems (Meier, Holst & Oehlhof, 2003).

Synthesis and Characterization for Polymer Antioxidants

2,4,6-Tris(hydroxybenzylthio)triazines, synthesized from trithiocyanuric acid, formaldehyde, and hydroxyl benzene compounds, have shown utility as antioxidants in polymers and other high molecular weight materials. This demonstrates their importance in material science and polymer chemistry (Garman, 1981).

Propiedades

IUPAC Name |

2-[[4,6-bis(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6O3/c10-1-4-16-7-13-8(17-5-2-11)15-9(14-7)18-6-3-12/h4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJMWHBPMHYWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OC1=NC(=NC(=N1)OCC#N)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008645 | |

| Record name | 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]triacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891-64-5 | |

| Record name | 2,4,6-Tricyanomethoxy-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]triacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3059523.png)

![1-[5-(4-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3059524.png)

![[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3059528.png)